molecular formula C19H24BrNO2 B3060081 N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide CAS No. 1609409-02-0

N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

Cat. No. B3060081
CAS RN: 1609409-02-0
M. Wt: 378.3
InChI Key: YQVRRZJWAUSZIZ-UHFFFAOYSA-N
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Description

“N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide” is a chemical compound with the molecular weight of 378.31 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H23NO2.BrH/c1-21-18-11-10-14 (12-19 (18)22-2)13-20-17-9-5-7-15-6-3-4-8-16 (15)17;/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 378.31 .

Scientific Research Applications

Self-Assembled Monolayers (SAMs) for Surface Modification

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety, enhancing the solubility and stability of precursor molecules. During SAM formation, this protective group is cleaved off, especially at elevated temperatures (around 60 °C) and in the presence of protons (e.g., trifluoroacetic acid). Researchers have demonstrated that SAMs formed using this protective group exhibit similar quality and structure to those obtained from unprotected thiols . These modified surfaces find applications in biosensors, drug delivery, and nanotechnology.

Antioxidant and Antibacterial Properties

While specific studies on this compound are limited, related derivatives have been investigated for their biological activities. Researchers have synthesized novel amides containing the 3,4-dimethoxybenzyl group and evaluated their antioxidant and antibacterial effects. These derivatives exhibited Fe²⁺ chelating activity, which could be relevant in biomedical applications .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.BrH/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17;/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVRRZJWAUSZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

CAS RN

1609409-02-0
Record name 1-Naphthalenamine, N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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